![molecular formula C29H27N5O5S B2391462 2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 959542-05-3](/img/structure/B2391462.png)
2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Beschreibung
This compound is a synthetic acetamide derivative featuring a complex heterocyclic core (imidazo[1,2-c]quinazolin-3-one) substituted with a sulfanyl-linked 3-methoxyanilino group and a 2-methoxybenzyl acetamide moiety.
Eigenschaften
IUPAC Name |
2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O5S/c1-38-20-10-7-9-19(14-20)31-26(36)17-40-29-33-22-12-5-4-11-21(22)27-32-23(28(37)34(27)29)15-25(35)30-16-18-8-3-6-13-24(18)39-2/h3-14,23H,15-17H2,1-2H3,(H,30,35)(H,31,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVDQUCKRMCEQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- An imidazoquinazoline core
- A methoxyphenyl group
- A sulfanyl linkage
- An acetamide functional group
This combination of features is believed to contribute to its diverse biological activities.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound is hypothesized to inhibit specific enzymes involved in various biochemical pathways. For instance, its structural analogs have shown acetylcholinesterase inhibitory activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
- Antitumor Activity : Similar compounds have demonstrated significant anticancer properties by inducing apoptosis in cancer cells. The imidazoquinazoline moiety is known for its ability to interact with DNA and inhibit tumor growth through various pathways .
- Antimicrobial Properties : The presence of the sulfanyl group may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes, leading to antibacterial effects against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Recent studies have evaluated the anticancer potential of related compounds. For instance, derivatives of quinazoline have shown IC50 values ranging from 10.82 to 31.85 µM against HepG2 and MCF-7 cell lines, indicating promising anticancer activity . The specific activity of our compound remains to be fully elucidated but is expected to follow similar trends due to structural similarities.
Neuroprotective Effects
Research indicates that compounds with similar structures exhibit neuroprotective effects by inhibiting acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmitter regulation in the nervous system. This suggests that our compound might also possess neuroprotective properties, making it a candidate for further research in neurodegenerative disease treatment .
Case Studies and Experimental Data
Study | Objective | Findings |
---|---|---|
Al-Suwaidan et al. (2016) |
Vergleich Mit ähnlichen Verbindungen
Research Implications and Gaps
- Structural Optimization: Modifying the imidazoquinazolinone core’s substituents (e.g., replacing methoxy groups with halogens or bulkier residues) could enhance target selectivity .
- Bioactivity Screening : Prioritize assays against kinase targets (e.g., EGFR, VEGFR) and inflammatory pathways (e.g., COX-2) based on analog data .
- Lumping Strategy : Grouping this compound with structurally related analogs (e.g., triazoles) may streamline predictive modeling of its physicochemical properties .
Q & A
Q. Table 1: Critical Reaction Parameters
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Core formation | Acetic anhydride, 110°C, 6 hr | 65–70 | |
Sulfanyl incorporation | Chloroacetamide, TEA, RT, 12 hr | 50–60 | |
Final coupling | DMF, K₂CO₃, 80°C, 8 hr | 70–75 |
How is structural characterization performed to confirm the compound’s identity?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy groups (δ 3.8–4.0 ppm), amide protons (δ 8.2–8.5 ppm), and quinazolinone carbonyls (δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error confirms molecular formula (e.g., [M+H]⁺ at m/z 547.1523) .
- IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1250–1270 cm⁻¹ (C-S bond) validate functional groups .
What strategies optimize reaction yields and minimize by-products?
Q. Advanced Research Focus
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in sulfanyl coupling steps .
- Catalyst Screening : Triethylamine or DBU improves thioether bond formation efficiency by deprotonating thiol intermediates .
- Temperature Control : Lower temperatures (0–5°C) during imidazoquinazoline cyclization reduce dimerization side products .
Q. Key Data Contradiction :
- reports 65–70% yield for core formation at 110°C, while notes 50–60% at RT. Resolution involves kinetic studies to identify optimal energy barriers .
How is structure-activity relationship (SAR) analyzed for biological activity?
Q. Advanced Research Focus
- Substituent Variation : Methoxy groups at the 3- and 2-positions (aniline and benzyl moieties) enhance solubility and target binding, as shown in analogues with IC₅₀ values <10 μM in kinase inhibition assays .
- Sulfanyl Linkage : Replacement with ether or amine groups reduces anticancer activity by 5-fold, highlighting the critical role of the thioether bond .
Q. Table 2: Biological Activity of Analogues
Substituent Modification | IC₅₀ (μM) | Target Pathway | Reference |
---|---|---|---|
3-Methoxy aniline | 8.2 | EGFR inhibition | |
2-Methoxy benzyl | 9.5 | PI3K/AKT suppression | |
Sulfanyl → Ether | 42.7 | Loss of activity |
How are contradictory biological data resolved across studies?
Q. Advanced Research Focus
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., MCF-7, HeLa) to confirm potency thresholds .
- Target Profiling : Use computational docking (AutoDock Vina) to predict binding affinity discrepancies (e.g., ΔG = -9.2 kcal/mol for EGFR vs. -7.8 kcal/mol for VEGFR) .
- Metabolic Stability Testing : Microsomal assays (human liver microsomes) clarify bioavailability variations impacting in vivo efficacy .
What computational methods predict interaction mechanisms with biological targets?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Analyze conformational stability of the imidazoquinazoline core in ATP-binding pockets over 100 ns trajectories .
- Pharmacophore Modeling : Identify critical hydrogen bond donors (amide NH) and acceptors (quinazolinone carbonyl) using Schrödinger Suite .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.